molecular formula C10H8N2O B585545 6-Methoxy-1H-indole-3-carbonitrile CAS No. 145692-57-5

6-Methoxy-1H-indole-3-carbonitrile

Cat. No. B585545
CAS RN: 145692-57-5
M. Wt: 172.187
InChI Key: SLAJCUNVFURSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Methoxy-1H-indole-3-carbonitrile” is a chemical compound with the molecular formula C10H8N2O . It has a molecular weight of 172.19 . The compound is stored at 4°C and should be protected from light .


Molecular Structure Analysis

The InChI code for “6-Methoxy-1H-indole-3-carbonitrile” is 1S/C10H8N2O/c1-13-8-2-3-9-7(5-11)6-12-10(9)4-8/h2-4,6,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .


Physical And Chemical Properties Analysis

“6-Methoxy-1H-indole-3-carbonitrile” has a molecular weight of 172.19 . It is stored at 4°C and should be protected from light .

Scientific Research Applications

Synthesis Reagent

6-Methoxy-1H-indole-3-carbonitrile can be used as a synthesis reagent for the preparation of various biologically active compounds . This includes the synthesis of 4-substituted β-lactams, which are a class of antibiotics including penicillins and cephalosporins .

Inhibitors of Glycogen Synthase Kinase 3β (GSK-3)

This compound can be used in the synthesis of inhibitors of Glycogen Synthase Kinase 3β (GSK-3) . GSK-3 is a serine/threonine protein kinase that mediates various cellular processes and is implicated in a number of diseases such as type 2 diabetes, Alzheimer’s disease, inflammation, cancer, and bipolar disorder .

Indole Fragments as Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors

6-Methoxy-1H-indole-3-carbonitrile can be used to synthesize indole fragments that act as Inosine Monophosphate Dehydrogenase (IMPDH) inhibitors . IMPDH is a crucial enzyme in the de novo synthesis of guanine nucleotides and is therefore a target for anticancer, immunosuppressive, antiviral, and antibiotic drugs .

HIV-1 Integrase Inhibitors

This compound can also be used in the synthesis of HIV-1 integrase inhibitors . HIV-1 integrase is an essential enzyme in the life cycle of the HIV-1 virus and is a target for antiretroviral therapy .

Multicomponent Reactions

6-Methoxy-1H-indole-3-carbonitrile can be used in multicomponent reactions . These reactions are a type of chemical reaction in which three or more reactants combine to form a product .

Pharmacological Activity

Derivatives of indole, such as 6-Methoxy-1H-indole-3-carbonitrile, have been found to have important pharmacological activity . This includes potential applications in the development of new drugs .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Indole derivatives, such as “6-Methoxy-1H-indole-3-carbonitrile”, are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

6-methoxy-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-13-8-2-3-9-7(5-11)6-12-10(9)4-8/h2-4,6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAJCUNVFURSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694848
Record name 6-Methoxy-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1H-indole-3-carbonitrile

CAS RN

145692-57-5
Record name 6-Methoxy-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-methoxyindole (10.0 g, 68.0 mmol) in DMF (120 mL) is cooled to 0° C. and treated with chlorosulfonyl isocyanate (7.72 mL, 88.4 mmol). After the addition, the reaction mixture is stirred at this temperature for 1 h. The dark solution is poured into ice water (600 mL) and the light brown solid is collected by filtration, washed with additional H2O and dried to afford 9.9 g (85%) of 6-methoxy-1H-indole-3-carbonitrile as a light brown solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
7.72 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.